1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine
Overview
Description
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine is a heterocyclic compound that features a chloro-substituted imidazo[1,2-A]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .
Mode of Action
It is known that similar compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp .
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways due to their significant biological and therapeutic value .
Result of Action
Similar compounds have shown submicromolar inhibitory activity against various tumor cell lines .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with an imidazole derivative in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: A parent compound with similar structural features but lacking the chloro and methylamine substitutions.
6-Chloro-imidazo[1,2-A]pyridine: Similar structure but without the methylamine group.
2-Methyl-imidazo[1,2-A]pyridine: Similar structure but without the chloro group.
Uniqueness
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine is unique due to the presence of both chloro and methylamine groups, which confer distinct chemical reactivity and biological activity. These substitutions enhance its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in pharmaceutical research .
Properties
IUPAC Name |
1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-11-4-8-6-13-5-7(10)2-3-9(13)12-8/h2-3,5-6,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZTVRXSIYUKPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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